methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate
Description
Methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate is a complex fluorinated aromatic compound featuring a conjugated enol ester system. Its structure includes two substituted phenyl rings (2,4-dichloro-5-fluorophenyl and 4-fluorophenyl) linked via an iminomethyl group and a hydroxyprop-2-enoate moiety.
Properties
Molecular Formula |
C17H11Cl2F2NO3 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C17H11Cl2F2NO3/c1-25-17(24)12(8-22-10-4-2-9(20)3-5-10)16(23)11-6-15(21)14(19)7-13(11)18/h2-8,23H,1H3/b16-12-,22-8? |
InChI Key |
XTQJQEBEIOJGQP-ONVQNEPESA-N |
Isomeric SMILES |
COC(=O)/C(=C(/C1=CC(=C(C=C1Cl)Cl)F)\O)/C=NC2=CC=C(C=C2)F |
Canonical SMILES |
COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate typically involves the following steps:
Formation of the Enone Backbone: The enone backbone can be synthesized through an aldol condensation reaction between an aldehyde and a ketone under basic conditions.
Introduction of Substituents: The dichloro and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Iminomethyl Group: The iminomethyl group can be formed through a condensation reaction between an amine and an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using continuous flow reactors or batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study enzyme activities or receptor binding.
Medicine
Drug Development: It may serve as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, general comparisons can be inferred based on structural motifs and methodologies referenced:
Substituent Effects on Aromatic Systems
- Fluorinated Phenyl Derivatives: Fluorine substitution on aromatic rings enhances electronegativity and metabolic stability. For example, compounds like ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate (CAS 338423-44-2) demonstrate how halogenation influences solubility and reactivity .
- Dichloro-Fluorophenyl Groups : The 2,4-dichloro-5-fluorophenyl group in the target compound may confer steric hindrance and lipophilicity, similar to dichlorophenyl-containing agrochemicals (e.g., chlorfenapyr), which exhibit enhanced binding to hydrophobic enzyme pockets.
Enol Esters and Iminomethyl Systems
- Enol Esters: Methyl 3-hydroxyprop-2-enoate derivatives are reactive intermediates in synthesis. For instance, 5-acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid (CAS 312505-47-8) uses similar ester groups for stabilizing tautomeric forms .
- Iminomethyl Linkers: The (4-fluorophenyl)iminomethyl group may facilitate π-π stacking or hydrogen bonding, akin to Schiff base ligands in coordination chemistry.
Physicochemical Properties
- Polarity and Solubility: The combination of chloro, fluoro, and ester groups likely reduces water solubility compared to non-halogenated analogs, as seen in 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide (CAS 338424-38-7) .
- Thermal Stability : Fluorinated aromatic systems generally exhibit higher thermal stability, as observed in polyfluoroaryl polymers.
Research Methodologies for Comparative Analysis
While the evidence lacks direct data on the target compound, it highlights tools for structural characterization:
- SHELXL/SHELXTL : Used for refining crystal structures of small molecules, including hydrogen-bonding networks and torsional angles .
- ORTEP-III : Generates molecular graphics to visualize steric effects and substituent orientations .
Limitations and Knowledge Gaps
- Hypothetical Comparisons : Structural inferences are based on general trends in fluorinated/chlorinated systems rather than direct experimental validation.
Biological Activity
Methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article examines its biological activity, synthesis methods, and potential applications based on various research findings.
Chemical Structure and Properties
The compound features a methyl ester functional group , a hydroxy group , and an imine linkage , contributing to its reactivity and biological activity. The presence of halogen substituents (dichloro and fluorine) suggests interesting electronic properties that may enhance interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : The halogenated aromatic structure is linked to potential anticancer properties.
- Antimicrobial Properties : The presence of the fluorinated aromatic ring may contribute to antibacterial effects.
- Enzyme Inhibition : Compounds with imine linkages are known for their ability to inhibit various enzymes, potentially affecting metabolic pathways.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Combining appropriate aldehydes and amines.
- Esterification : Reacting carboxylic acids with alcohols in the presence of acid catalysts.
- Halogenation : Introducing halogen atoms into the aromatic rings to enhance biological activity.
Each method has its advantages regarding yield, purity, and scalability.
Antitumor Activity
A study highlighted the compound's structural similarity to known antitumor agents. Its unique combination of halogen substituents may enhance cytotoxicity against cancer cell lines. For instance, related compounds have shown IC50 values indicating significant inhibition of cell proliferation in various cancer models .
Antimicrobial Effects
Research on structurally related compounds suggests potential antimicrobial properties. For example, derivatives of similar structures have demonstrated effectiveness against gram-positive and gram-negative bacteria, indicating that this compound could also possess such activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)... | Halogenated aromatic, ester | Potential antitumor activity |
| 4-Fluoroaniline | Fluorinated amine | Antimicrobial properties |
| 2,4-Dichlorobenzaldehyde | Dichlorinated aromatic | Cytotoxic effects |
| Benzylidene aniline | Imines with aromatic systems | Enzyme inhibition |
This structural complexity may provide distinct pathways for biological activity compared to other similar compounds .
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that derivatives of the compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Testing : A series of tests showed that compounds similar in structure exhibited significant inhibitory effects on bacterial growth, suggesting that this compound might share these properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
